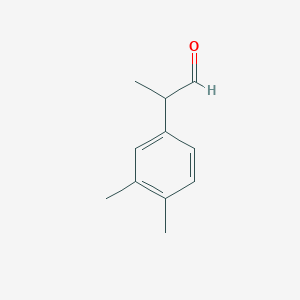
2-(3,4-Dimethylphenyl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethylphenyl)propanal is an organic compound with the molecular formula C11H14O It belongs to the class of aromatic aldehydes, characterized by the presence of an aldehyde group (-CHO) attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenyl)propanal can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3,4-dimethylbenzene (m-xylene) with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.
Another method involves the oxidation of 2-(3,4-Dimethylphenyl)propanol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid. This reaction converts the alcohol group (-OH) to an aldehyde group (-CHO).
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The choice of catalyst, solvent, and reaction conditions can be optimized to achieve high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylphenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or Jones reagent.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Jones reagent (CrO3 in H2SO4)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: 2-(3,4-Dimethylphenyl)propanoic acid
Reduction: 2-(3,4-Dimethylphenyl)propanol
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
2-(3,4-Dimethylphenyl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylphenyl)propanal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with primary amines, leading to the formation of imines. This reactivity is crucial in biochemical pathways and synthetic applications. The compound’s aromatic ring allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity towards different targets.
Comparison with Similar Compounds
2-(3,4-Dimethylphenyl)propanal can be compared with other aromatic aldehydes such as benzaldehyde, 4-methylbenzaldehyde, and 2,4-dimethylbenzaldehyde. While these compounds share similar functional groups, this compound is unique due to the presence of two methyl groups on the aromatic ring, which can influence its reactivity and physical properties.
List of Similar Compounds
- Benzaldehyde
- 4-Methylbenzaldehyde
- 2,4-Dimethylbenzaldehyde
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)propanal |
InChI |
InChI=1S/C11H14O/c1-8-4-5-11(6-9(8)2)10(3)7-12/h4-7,10H,1-3H3 |
InChI Key |
NDBYYXUPCHLAHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















